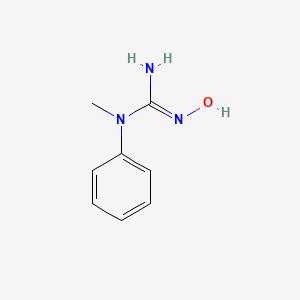

2-Hydroxy-1-methyl-1-phenylguanidine

CAS No.:

Cat. No.: VC17798588

Molecular Formula: C8H11N3O

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11N3O |

|---|---|

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | 2-hydroxy-1-methyl-1-phenylguanidine |

| Standard InChI | InChI=1S/C8H11N3O/c1-11(8(9)10-12)7-5-3-2-4-6-7/h2-6,12H,1H3,(H2,9,10) |

| Standard InChI Key | SXKFILUUFNWYCE-UHFFFAOYSA-N |

| Isomeric SMILES | CN(C1=CC=CC=C1)/C(=N/O)/N |

| Canonical SMILES | CN(C1=CC=CC=C1)C(=NO)N |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure

The compound features a guanidine core (N=C(N)–NH–) modified with:

-

A phenyl group at the N1 position.

-

A methyl group at the N1 position.

-

A hydroxyl group at the C2 position.

The SMILES notation is CC1=CC=CC=C1N(C)/C(=N/O)/N, confirming the substitution pattern .

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃N₃O | |

| Molecular Weight | 179.22 g/mol | |

| Topological Polar Surface Area (TPSA) | 125.27 Ų | |

| LogP (Partition Coefficient) | 0.64 |

Synthesis and Physicochemical Properties

Synthetic Routes

While no direct synthesis of 2-hydroxy-1-methyl-1-phenylguanidine is documented, analogous guanidines are synthesized via:

-

Reaction of substituted anilines with cyanamides under acidic conditions .

-

Microwave-assisted cyclization for improved yield and purity .

Example pathway for a related compound (1-ethyl-2-hydroxy-1-phenylguanidine):

-

Condensation of 2-hydroxyaniline with ethyl cyanamide.

Physicochemical Characteristics

-

Solubility: Moderate in polar solvents (e.g., methanol, DMSO) due to hydrogen-bonding capacity .

-

Stability: Sensitive to moisture; requires storage at 2–8°C under inert gas .

Biological Activity and Mechanisms

Enzyme Inhibition

Guanidine derivatives exhibit arginine-mimetic behavior, enabling interaction with serine proteases:

-

uPA Inhibition: (4-Aminomethyl)phenylguanidine analogs bind the S1 pocket of uPA, blocking tumor metastasis .

-

Rac1 GTPase Inhibition: Phenylguanidine derivatives disrupt Rac1-GEF interactions, suppressing cancer cell migration .

Table 2: Comparative Bioactivity of Guanidine Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume